3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide
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Overview
Description
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.18042397 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide typically involves multi-step reactions starting from basic organic substrates. Here is a general outline of the synthetic route:
Step 1: Formation of Pyrazolopyrimidinone Core
Reagents: : tert-Butyl acetoacetate and 3-amino-1H-pyrazole.
Conditions: : Cyclization in the presence of a strong base such as sodium methoxide.
Step 2: Introduction of the N-(2-cyanoethyl)-N-methylpropanamide Side Chain
Reagents: : 3-bromopropionitrile and methylamine.
Conditions: : Alkylation under reflux conditions, typically using a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound requires optimization for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Process automation, continuous flow reactors, and solvent recycling are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically targeting the tert-butyl group or the cyano group under appropriate conditions.
Reduction: : Reduction reactions can modify the cyano group to yield primary amines or further derivatives.
Substitution: : The presence of reactive functional groups allows for various substitution reactions, particularly nucleophilic substitutions at the cyano or amide groups.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products
Oxidation: : Conversion to ketones or aldehydes.
Reduction: : Formation of primary amines or other reduced derivatives.
Substitution: : Derivatives with substituted functional groups enhancing the molecule's chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide serves as a precursor for various chemical syntheses and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules. It can be used to study enzyme interactions and metabolic pathways.
Medicine
Medical research explores this compound's potential as a pharmaceutical intermediate. Its unique structure may offer benefits in designing drugs targeting specific pathways.
Industry
Industrial applications include its use as an intermediate in manufacturing advanced materials, including polymers and specialty chemicals, enhancing the properties of the final products.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with molecular targets in the cell. For instance, it may bind to specific enzymes or receptors, influencing cellular pathways. The presence of the cyano and amide groups allows for diverse interactions, potentially disrupting or modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
3-{1-tert-Butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-methylpropanamide
3-{1-tert-Butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-aminopropyl)-N-methylpropanamide
Highlighting Uniqueness
Compared to its analogs, 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide stands out due to the presence of the cyanoethyl group, which imparts unique chemical reactivity and potential biological activity. This differentiates it in applications where such a functional group is crucial.
Hope this deep dive sheds some light on your compound of interest!
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-cyanoethyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-16(2,3)22-14-12(10-19-22)15(24)21(11-18-14)9-6-13(23)20(4)8-5-7-17/h10-11H,5-6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWXTBPUVABTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N(C)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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